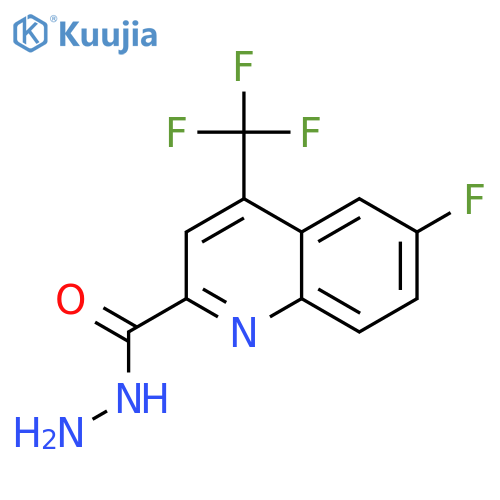Cas no 1116339-62-8 (6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide)

1116339-62-8 structure
商品名:6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
CAS番号:1116339-62-8
MF:C11H7F4N3O
メガワット:273.18639588356
MDL:MFCD11046314
CID:855079
PubChem ID:53487060
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide
- 6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide
- 6-Fluoro-4-trifluoromethyl-quinoline-2-carboxylic acid hydrazide
- 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide ,97%
- 1116339-62-8
- SB86015
- AS-69779
- DB-060113
- AKOS016006221
- DTXSID60705226
-
- MDL: MFCD11046314
- インチ: InChI=1S/C11H7F4N3O/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(17-8)10(19)18-16/h1-4H,16H2,(H,18,19)
- InChIKey: XBVDXXKPVAVWLE-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C(=O)NN
計算された属性
- せいみつぶんしりょう: 273.05252450g/mol
- どういたいしつりょう: 273.05252450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 2
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide セキュリティ情報
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: 26-36/37/39
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 税関データ
- 税関コード:29334900
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145873-5g |
6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 5g |
$331 | 2021-08-05 | |
| eNovation Chemicals LLC | D761796-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 1g |
$460 | 2023-09-01 | |
| Chemenu | CM145873-1g |
6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 1g |
$135 | 2023-02-19 | |
| Alichem | A189005284-5g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 5g |
$400.00 | 2023-09-04 | |
| Chemenu | CM145873-5g |
6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbohydrazide |
1116339-62-8 | 95% | 5g |
$392 | 2023-02-19 | |
| Ambeed | A382332-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 95+% | 1g |
$122.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757287-5g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 5g |
¥3706.00 | 2024-08-09 | |
| Ambeed | A382332-5g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 95+% | 5g |
$353.0 | 2024-04-26 | |
| Aaron | AR007T4B-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 1g |
$329.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757287-1g |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide |
1116339-62-8 | 97% | 1g |
¥1195.00 | 2024-08-09 |
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
1116339-62-8 (6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide) 関連製品
- 1116339-57-1(4-(Trifluoromethyl)quinoline-2-carbohydrazide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1116339-62-8)6-Fluoro-4-(trifluoromethyl)quinoline-2-carbohydrazide

清らかである:99%
はかる:5g
価格 ($):318.0